molecular formula C16H24N6OS B2547654 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 946364-44-9

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2547654
CAS No.: 946364-44-9
M. Wt: 348.47
InChI Key: MNNKBNVMYFRNEU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio (-SMe) group at position 6, a piperidin-1-yl substituent at position 4, and a propionamide side chain attached via an ethyl linker. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often used in kinase inhibitors due to its ability to mimic purine bases and engage in hydrogen bonding with target proteins . The propionamide group may confer metabolic stability compared to esters or unprotected amines .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-3-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-5-4-6-9-21/h11H,3-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKBNVMYFRNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves multiple steps. These often include:

  • Starting with a suitably substituted pyrazolo[3,4-d]pyrimidine precursor.

  • Functionalizing the precursor with a piperidine group through nucleophilic substitution.

  • Introducing the methylthio group via alkylation.

  • Coupling the intermediate with a propionamide derivative under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, scalable methods such as continuous flow synthesis can be employed. Optimizing reaction conditions (e.g., temperature, pressure, solvent selection) ensures higher yield and purity. Catalysis and automated control systems improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide can undergo several chemical reactions:

  • Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

  • Reduction: Hydrogenation of specific moieties within the structure.

  • Substitution: Nucleophilic substitution reactions involving the piperidine ring.

Common Reagents and Conditions

Oxidation may use agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Reduction might employ hydrogen gas with a palladium catalyst. Substitution reactions could use various nucleophiles, depending on the desired transformation.

Major Products

The products formed from these reactions vary, depending on the specific reagents and conditions used. Typically, these transformations result in compounds with modified functional groups, impacting the compound's physical and chemical properties.

Scientific Research Applications

Structural Characteristics

The compound features multiple heterocyclic structures, including a pyrazolo[3,4-d]pyrimidine core and a piperidine ring, which are known to enhance biological activity. The presence of a methylthio group further adds to its potential interactions with various biological targets. The molecular formula of the compound is C18H22N6OSC_{18}H_{22}N_{6}OS with a molecular weight of approximately 358.47 g/mol.

Biological Activities

Research indicates that compounds featuring pyrazolo[3,4-d]pyrimidine structures exhibit significant biological activities, including:

  • Antitumor Activity : The compound's structure allows it to interact with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
  • CNS Activity : The piperidine ring suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide may have several therapeutic applications:

  • Cancer Treatment : Due to its antitumor properties, it could be explored as a lead compound for developing new anticancer agents.
  • Infectious Diseases : Its antimicrobial properties warrant further investigation for potential use in treating resistant bacterial infections.
  • Neurological Disorders : The CNS activity suggests it could be beneficial in developing treatments for conditions like anxiety or depression.

Mechanism of Action

The precise mechanism of action involves the interaction of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, affecting processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.

Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target: N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide Pyrazolo[3,4-d]pyrimidine 6-(methylthio), 4-(piperidin-1-yl), N-ethylpropionamide ~434 (estimated) Propionamide side chain for stability; piperidine for solubility
Ethyl 4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(methylthio)pyrimidine-5-carboxylate (7c) Pyrazolo[3,4-d]pyrimidine 4-amino, 3-(4-phenoxyphenyl), ethyl carboxylate ~642 (reported) Phenoxyphenyl group for hydrophobic interactions; ester may reduce metabolic stability
4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-N-methyl-2-(methylthio)pyrimidine-5-carboxamide (7d) Pyrazolo[3,4-d]pyrimidine 4-amino, 3-(4-phenoxyphenyl), methyl carboxamide ~627 (reported) Carboxamide improves stability vs. ester; retains phenoxyphenyl for binding
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol (137i) Pyrazolo[3,4-d]pyrimidine 6-(ethylthio), 1-(2-phenylpropyl), 3-aminophenol ~448 (estimated) Ethylthio increases lipophilicity; phenol may enable hydrogen bonding
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Pyridine core, 3,6-dimethyl, 1-phenyl, carboxamide 374.4 (reported) Pyridine core alters electronic properties; phenyl group for π-π stacking

Key Observations

Core Structure Variations: The target compound and 7c/7d/137i share the pyrazolo[3,4-d]pyrimidine core, critical for kinase binding .

Substituent Effects: 6-Position: The target’s methylthio group (-SMe) is smaller and less lipophilic than 137i’s ethylthio (-SEt), which may enhance target engagement by reducing steric hindrance . 4-Position: The piperidin-1-yl group in the target contrasts with 7c/7d’s phenoxyphenyl substituents. Piperidine’s basic nitrogen improves solubility, whereas phenoxyphenyl enhances hydrophobic binding . Side Chains: The target’s propionamide side chain likely offers superior metabolic stability compared to 7c’s ethyl ester, which is prone to hydrolysis .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution (similar to 7c ) or coupling reactions. The ethyl-propionamide linker could require activation (e.g., as a bromide or mesylate) for efficient alkylation.

Inferred Pharmacological Properties: The piperidine and propionamide groups in the target suggest improved solubility and oral bioavailability relative to 137i’s 2-phenylpropyl and phenol groups, which may increase metabolic clearance . The methylthio group in the target and 7c/7d could enable covalent inhibition of cysteine-containing kinases (e.g., BTK), whereas 137i’s ethylthio may reduce reactivity .

Biological Activity

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a complex organic compound notable for its potential biological activities. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing information from various studies and sources.

Structural Overview

The compound's structure can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine Core : This heterocyclic structure is often associated with significant biological activity, including anticancer and anti-inflammatory effects.
  • Piperidine Ring : Known for its central nervous system (CNS) activity, the piperidine moiety enhances the compound's pharmacological profile.
  • Methylthio Group : This substituent may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:

Activity Type Description
Antitumor Activity Pyrazolo derivatives have shown efficacy against various cancer cell lines .
Anti-inflammatory Effects Compounds in this class are noted for their ability to reduce inflammation .
CNS Activity The piperidine component suggests potential neuroactive properties.
Antimicrobial Properties Some derivatives exhibit antibacterial and antifungal activities .

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological potential of similar compounds:

  • Anticancer Studies : A study published in International Journal of Molecular Sciences detailed the synthesis and evaluation of pyrazolo derivatives against cancer cell lines. The findings indicated that modifications to the pyrazolo core could enhance anticancer activity significantly .
  • Anti-inflammatory Research : Another study explored the anti-inflammatory properties of pyrazolo derivatives, revealing that specific substitutions could lead to improved efficacy in reducing inflammation markers in vitro .
  • Neuropharmacological Investigations : Research has indicated that piperidine-containing compounds can modulate neurotransmitter systems, suggesting potential applications in treating CNS disorders .

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